molecular formula C7H7N3 B3166892 8-Methylimidazo[1,2-a]pyrazine CAS No. 91476-79-8

8-Methylimidazo[1,2-a]pyrazine

Cat. No.: B3166892
CAS No.: 91476-79-8
M. Wt: 133.15 g/mol
InChI Key: GXNLHIOTOUQJHS-UHFFFAOYSA-N
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Description

Contextualization within Fused Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with fused bicyclic systems being particularly prominent in medicinal and materials science. smolecule.comnih.govtsijournals.com These structures, which consist of at least two rings sharing an edge and contain one or more nitrogen atoms, are prevalent in a vast array of natural products, pharmaceuticals, and functional materials. tsijournals.com Their rigid frameworks and specific electronic properties make them ideal scaffolds for designing molecules with tailored biological activities. nih.gov

Within this extensive family, the imidazo[1,2-a]pyrazine (B1224502) core is a notable structural motif. tsijournals.com It is a nitrogen-bridged fused heterocyclic system, considered an analogue of purines, which are fundamental to various biochemical processes. tsijournals.comtsijournals.com This scaffold is formed by the fusion of a five-membered imidazole (B134444) ring and a six-membered pyrazine (B50134) ring. The specific compound, 8-methylimidazo[1,2-a]pyrazine, is a derivative of this core, distinguished by a methyl group at the 8-position of the pyrazine ring. The synthesis of such 8-substituted derivatives typically begins with a corresponding substituted 2-aminopyrazine (B29847); for this compound, the key precursor is 2-amino-3-methylpyrazine (B112217).

Significance of the Imidazo[1,2-a]pyrazine Motif in Contemporary Organic Synthesis and Chemical Biology

The imidazo[1,2-a]pyrazine scaffold is a versatile and valuable pharmacophore in modern drug discovery and a target of interest in organic synthesis. tsijournals.comucl.ac.uk Its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties. tsijournals.comtsijournals.comnih.gov

In organic synthesis, considerable research has focused on developing efficient methods for constructing and functionalizing the imidazo[1,2-a]pyrazine ring system. A common and effective route involves the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. researchgate.net For instance, the synthesis of 2-substituted-8-methylimidazo[1,2-a]pyrazines can be achieved by reacting 2-amino-3-methylpyrazine with various α-bromoketones. tsijournals.com The reactivity of the scaffold allows for further modifications, such as electrophilic substitution. For example, imidazo[1,2-a]pyrazine can undergo bromination to introduce substituents that can then be used in cross-coupling reactions to build more complex molecules. tsijournals.comresearchgate.net The ability to introduce diverse substituents at various positions, including the 8-position, is crucial for building libraries of compounds for biological screening. tsijournals.com

From a chemical biology perspective, the imidazo[1,2-a]pyrazine core serves as a privileged scaffold. The identity of the substituents on the ring system is critical for determining the biological activity. Research has shown that the nature of the group at the 8-position significantly influences the compound's effects. For example, studies on the antiproliferative effects of various imidazo[1,2-a]pyrazine derivatives on the Dami cell line revealed that activity is dependent on the chemical substitutions, particularly the length of an 8-aminoaliphatic group. nih.gov In other studies, various 8-alkoxy and 8-(alkylamino)imidazo[1,2-a]pyrazines were synthesized and identified as potent bronchodilators. nih.gov Furthermore, a series of derivatives with substitutions at the C2, C3, and C8 positions were evaluated for antioxidant and antimicrobial activities, with several compounds showing promising results. tsijournals.com The low cytotoxicity of some of these derivatives makes them attractive candidates for further development. tsijournals.com

The table below presents some of the known properties of this compound and its related derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research FindingReference
This compoundC₇H₇N₃133.15Serves as a core scaffold; its derivatives are explored for various biological activities. nih.gov
6-Bromo-8-methylimidazo[1,2-a]pyrazineC₇H₆BrN₃212.05A key intermediate for further functionalization via cross-coupling reactions. Available as a commercial building block. sigmaaldrich.com
Ethyl this compound-3-carboxylateC₁₀H₁₁N₃O₂205.21A derivative used in synthetic chemistry for creating more complex molecules. fluorochem.co.uk
6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrileC₉H₇BrN₆279.10Identified as a highly potent bronchodilator in a study of 8-substituted imidazo[1,2-a]pyrazines. nih.gov
N-Methylimidazo[1,2-a]pyrazin-8-amineC₈H₁₀N₄162.19Investigated as part of a series for antiproliferative effects, where the nature of the 8-aminoaliphatic group was found to be critical for activity. nih.govontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-7-9-3-5-10(7)4-2-8-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNLHIOTOUQJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531778
Record name 8-Methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-79-8
Record name 8-Methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methylimidazo 1,2 a Pyrazine and Its Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Scaffold

The construction of the fundamental imidazo[1,2-a]pyrazine ring system is typically achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core. This is most commonly accomplished via condensation reactions or more modern multicomponent reaction strategies.

The most classical and direct route to the imidazo[1,2-a]pyrazine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. ucl.ac.uk This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

A variety of α-halocarbonyl compounds can be employed, allowing for substitution at the C2 and C3 positions of the resulting imidazo[1,2-a]pyrazine. For instance, the reaction of 2-aminopyrazine with chloroacetaldehyde (B151913) yields the parent, unsubstituted imidazo[1,2-a]pyrazine. tsijournals.com While early methods using DMF as a solvent resulted in low yields, conducting the reaction in methanol (B129727) has been shown to produce the product in high yield (98%). tsijournals.com Similarly, using α-bromo aryl ketones, such as 2-bromoacetylnaphthalene, allows for the synthesis of 2-aryl substituted imidazo[1,2-a]pyrazines. tsijournals.com The reaction conditions are crucial, and the choice of solvent can significantly impact the efficiency of the cyclization.

2-Aminopyrazine Reactantα-Halocarbonyl CompoundResulting ScaffoldReference
2-AminopyrazineChloroacetaldehydeImidazo[1,2-a]pyrazine tsijournals.com
2-AminopyrazinePhenylglyoxal2-Phenylimidazo[1,2-a]pyrazine ucl.ac.uk
2-Aminopyrazine1,3-Dichloroacetone2-(Chloromethyl)imidazo[1,2-a]pyrazine iugaza.edu.ps
2-Amino-3-chloropyrazine2-Bromoacetylnaphthalene2-(Naphthalen-2-yl)-8-chloroimidazo[1,2-a]pyrazine tsijournals.com

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds like imidazo[1,2-a]pyrazines from simple starting materials in a single step. The most prominent MCR for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. acs.orgacs.org This three-component reaction combines a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide to rapidly generate 3-aminoimidazo[1,2-a]pyrazine derivatives. acs.org

The reaction is typically catalyzed by a Lewis acid, such as scandium triflate or Brønsted acids like perchloric acid, to facilitate the formation of key intermediates. cdnsciencepub.comorganic-chemistry.org Recent developments have shown that iodine can also serve as an inexpensive and effective catalyst for a three-component condensation involving 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide, proceeding through a [4+1] cycloaddition. thieme.deCurrent time information in Bangalore, IN. The GBB reaction and its variants are highly valued for their atom economy and ability to generate diverse libraries of compounds by simply varying the three starting components. acs.orgorganic-chemistry.org

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsResulting Product TypeReference
2-AminopyrazineVarious aldehydesVarious isocyanidesScandium triflate3-Aminoimidazo[1,2-a]pyrazines acs.orgcdnsciencepub.com
2-AminopyrazineAryl aldehydestert-Butyl isocyanideIodine, Room Temp3-(tert-Butylamino)imidazo[1,2-a]pyrazines thieme.deCurrent time information in Bangalore, IN.
2-AminopyrazineFormaldehydeSodium cyanideNot specified (Ugi-type)3-Aminoimidazo[1,2-a]pyrazine
2-AminopyrazinePropanalPotassium cyanideBenzotriazole3-Amino-2-ethylimidazo[1,2-a]pyridine scaffold acs.org

Regioselective Synthesis of 8-Methylimidazo[1,2-a]pyrazine

The regioselective placement of substituents on the pyrazine ring of the imidazo[1,2-a]pyrazine core is critical for modulating the molecule's properties. The synthesis of the specific isomer, this compound, relies on a strategy where the substituent is incorporated into the starting material prior to the cyclization that forms the fused imidazole ring.

The most direct and effective strategy for the regioselective synthesis of this compound is to begin with a pyrazine precursor that is already methylated at the appropriate position. Specifically, the use of 3-methyl-2-aminopyrazine as the starting material ensures that the methyl group will be located at the C8 position of the final bicyclic product.

The cyclization reaction, whether it is a classical condensation with an α-halocarbonyl or a multicomponent reaction, proceeds by forming the five-membered imidazole ring across the N1 and the amino group at the C2 position of the pyrazine. Consequently, the substituent at the C3 position of the original 2-aminopyrazine becomes the substituent at the C8 position of the resulting imidazo[1,2-a]pyrazine. This principle is demonstrated in the synthesis of related substituted imidazo[1,2-a]azines. For example, the synthesis of 8-methylimidazo[1,2-a]pyridine (B1583224) derivatives starts from 3-methyl-2-aminopyridine. acs.org Similarly, the synthesis of 6-methyl-8-bromo-imidazo[1,2-a]pyrazine derivatives is achieved by starting with 3-bromo-5-methyl-2-aminopyrazine, where the methyl group at the C5 position of the pyrazine ring becomes the C6-methyl group in the product. tsijournals.com

Therefore, the reaction of 3-methyl-2-aminopyrazine with a suitable reagent like chloroacetaldehyde or via a Groebke–Blackburn–Bienaymé reaction would regioselectively yield the this compound core. The challenge often lies in the synthesis of the initial substituted 2-aminopyrazine itself.

Functionalization Strategies for this compound Derivatives

Once the this compound core is synthesized, further diversification can be achieved through functionalization of the heterocyclic system. The electron-rich imidazole portion of the scaffold is particularly susceptible to electrophilic attack.

Electrophilic substitution reactions on the imidazo[1,2-a]pyrazine nucleus generally occur at the C3 position, which is the most electron-rich site in the imidazole ring, unless that position is already occupied. The presence of an electron-donating group, such as the methyl group at C8, can further activate the ring system towards electrophiles.

Bromination is a common electrophilic substitution reaction for this scaffold. The use of N-bromosuccinimide (NBS) is an efficient method for introducing a bromine atom. In cases where the C3 position is available, regioselective bromination occurs there. For instance, treating 2,8-disubstituted imidazo[1,2-a]pyrazines with NBS leads to the corresponding 3-bromo derivatives.

Nitrosation is another possible electrophilic substitution. The reaction of 2,8-disubstituted imidazo[1,2-a]pyrazines with sodium nitrite (B80452) in acetic acid has been shown to install a nitroso group at the C3-position. The regioselectivity of these substitutions is a reliable feature of the imidazo[1,2-a]pyrazine system's reactivity.

Imidazo[1,2-a]pyrazine CoreElectrophilic ReagentPosition of SubstitutionResulting ProductReference
2,8-Disubstituted-imidazo[1,2-a]pyrazineN-Bromosuccinimide (NBS)C33-Bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine
2,8-Disubstituted-imidazo[1,2-a]pyrazineSodium nitrite / Acetic acidC33-Nitroso-2,8-disubstituted-imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine (C8-EDG)Halogenating agentC55-Halo-imidazo[1,2-a]pyrazine

Nucleophilic Substitution Reactions on Halogenated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of the this compound core. This approach typically involves the displacement of a halogen atom, most commonly chlorine or bromine, at various positions on the heterocyclic ring by a nucleophile. The electron-deficient nature of the pyrazine ring facilitates these reactions.

Halogenation of the this compound scaffold can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom, often at the 3-position, creating a handle for subsequent substitutions. tsijournals.comtsijournals.com For instance, treating a 2-substituted-8-methylimidazo[1,2-a]pyrazine with NBS can yield the corresponding 3-bromo derivative. tsijournals.com

The 8-position of the imidazo[1,2-a]pyrazine ring is also susceptible to nucleophilic attack, especially when activated. For example, an 8-chloro group can be displaced by various nucleophiles. Selective substitution of the 8-chloro group has been achieved with sodium thiomethoxide. ucl.ac.uk This resulting methylthioether can be further oxidized to a methylsulfone, which is an excellent leaving group for subsequent displacement by a range of amine nucleophiles. ucl.ac.uk

A study on 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine demonstrated that the bromo group at the 8-position can be substituted by various cyclic and acyclic secondary amines, such as morpholine, piperidine, and imidazole, under simple heating conditions without the need for a catalyst. tsijournals.comtsijournals.com

Starting MaterialNucleophileProductConditionsReference
8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazineMorpholine8-morpholino-2-substituted-6-methyl-imidazo[1,2-a]pyrazineHeating at 120°C tsijournals.com
8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazinePiperidine8-piperidino-2-substituted-6-methyl-imidazo[1,2-a]pyrazineHeating at 120°C tsijournals.com
8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazineImidazole8-(imidazol-1-yl)-2-substituted-6-methyl-imidazo[1,2-a]pyrazineHeating at 120°C tsijournals.com
3-bromo-8-chloroimidazo[1,2-a]pyrazineSodium thiomethoxide3-bromo-8-(methylthio)imidazo[1,2-a]pyrazineNot specified ucl.ac.uk
3-bromo-8-(methylsulfonyl)imidazo[1,2-a]pyrazineAmine nucleophiles3-bromo-8-amino-substituted imidazo[1,2-a]pyrazinesNot specified ucl.ac.uk

Palladium-Catalyzed Coupling Reactions for Imidazo[1,2-a]pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the this compound scaffold.

The Buchwald-Hartwig amination is a prominent method for the formation of C-N bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine. For the imidazo[1,2-a]pyrazine core, this reaction has been employed to introduce amino groups. For instance, the coupling of 8-bromo-imidazo[1,2-a]pyrazine with benzophenone (B1666685) imine, followed by acidic hydrolysis, can yield 8-aminoimidazo[1,2-a]pyrazine. This transformation often utilizes a palladium source like Pd(OAc)₂ in conjunction with a specialized phosphine (B1218219) ligand such as Xantphos. The development of bulky biaryl phosphine ligands has been crucial for the successful amination of electron-rich and sterically demanding heterocyclic halides. nih.govrug.nlrsc.org

Suzuki-Miyaura coupling is another key palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron compound with a halide or triflate. This method has been used for the arylation of the imidazo[1,2-a]pyrazine ring. For example, 6-bromo-imidazo[1,2-a]pyrazines can undergo Suzuki coupling with boronic acids to introduce aryl groups at the C6 position. acs.org An efficient one-pot functionalization at both the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed via a sequential Suzuki-Miyaura cross-coupling and direct C-H arylation. nih.gov

Reaction TypeSubstratesCatalyst/LigandProductReference
Buchwald-Hartwig Amination8-bromo-imidazo[1,2-a]pyrazine, Benzophenone iminePd(OAc)₂/Xantphos8-aminoimidazo[1,2-a]pyrazine
Buchwald-Hartwig Amination3-bromoimidazo[1,2-a]pyrazine, AmidesPd-based catalyst with bulky biaryl phosphine ligand3-amido-imidazo[1,2-a]pyrazine nih.gov
Suzuki-Miyaura Coupling6-bromo-imidazo[1,2-a]pyrazine, Arylboronic acidPalladium catalyst6-aryl-imidazo[1,2-a]pyrazine acs.org
Sequential Suzuki/C-H ArylationHalogenated imidazo[1,2-a]pyrazine, Boronic acid, Aryl halidePalladium catalyst3,6-disubstituted imidazo[1,2-a]pyrazine nih.gov

Oxidative Coupling and Tandem Reactions

Oxidative coupling and tandem reactions offer efficient pathways to construct and functionalize the imidazo[1,2-a]pyrazine core, often in a single step from simple precursors. These methods are characterized by the formation of multiple bonds in a sequential manner, which increases synthetic efficiency.

A di-amination strategy involving a tandem process of intermolecular Chan-Lam N-arylation and intramolecular arene C-H amination under copper(II)-mediated aerobic conditions has been reported for the synthesis of fused imidazo[1,2-a]pyrazines. rsc.org This approach constructs the fused imidazole scaffold from areneboronic acids and heterocyclic azines.

Tandem reactions have also been developed for the synthesis of imidazo[1,2-a]pyridines, a related class of compounds, and these principles can be extended to the pyrazine series. For example, a one-pot, three-component tandem reaction of 2-aminopyridine, an aldehyde, and an alkyne can be catalyzed by copper salts to produce imidazo[1,2-a]pyridines. researchgate.net

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including this compound. This approach avoids the pre-functionalization step of introducing a halogen or other leaving group, thereby shortening synthetic sequences.

Palladium-catalyzed direct arylation is a key C-H functionalization method. For instance, a regioselective Pd-catalyzed C6-arylation of 3-aminoimidazo[1,2-a]pyrazine has been achieved using a concerted metalation-deprotonation (CMD) mechanism. acs.orgnih.gov This process has been shown to be highly regioselective, avoiding competing arylation at other positions. nih.gov

Sequential C-H functionalization at different positions of the imidazo[1,2-a]pyrazine ring has also been reported. For example, a one-pot selective functionalization at C3 and C6 has been developed through a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov It is also possible to achieve sequential direct C-H arylation at the C3 and C5 positions of the imidazo[1,2-a]pyrazine core. researchgate.net

C-H Functionalization MethodPosition(s) FunctionalizedReagents/CatalystProduct TypeReference
Direct C-H Arylation (CMD)C6Aryl halide, Pd catalyst, PivOH, K₂CO₃6-aryl-3-aminoimidazo[1,2-a]pyrazine acs.orgnih.gov
Sequential C-H ArylationC3 and C5Aryl halide, Pd catalyst3,5-diaryl-imidazo[1,2-a]pyrazine researchgate.net
Sequential Suzuki/C-H ArylationC3 and C6Halogenated imidazo[1,2-a]pyrazine, Boronic acid, Aryl halide, Pd catalyst3,6-disubstituted imidazo[1,2-a]pyrazine nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is of growing importance to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of greener solvents. For example, deep eutectic solvents (DESs) have been used as a medium for the synthesis of related imidazo[1,2-a]pyridines. sciencepublishinggroup.com These solvents are often biodegradable, have low toxicity, and can sometimes be recycled. researchgate.net Water is another green solvent that has been utilized for the synthesis of imidazo[1,2-a]pyrazines, in some cases without the need for an added catalyst. organic-chemistry.org An expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyrazines has been developed in a mixture of water and isopropanol (B130326) under microwave irradiation. acs.org

The use of less hazardous reagents and catalysts is another key principle. For the bromination of acetophenones, a precursor to some imidazo[1,2-a]pyrazine syntheses, copper bromide in ethyl acetate (B1210297) has been used as a greener alternative to molecular bromine. tsijournals.comtsijournals.com Iodine has been employed as a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazines in ethanol. rsc.orgrsc.org This iodine-catalyzed three-component reaction proceeds at room temperature with a simple work-up procedure. rsc.org

Multicomponent reactions (MCRs) are inherently green as they combine several steps into one pot, reducing waste and energy consumption. An iodine-catalyzed Ugi-type multicomponent reaction has been developed for the efficient preparation of imidazo[1,2-a]pyrazines. rsc.orgrsc.org

Green Chemistry ApproachSpecific MethodAdvantagesReference
Greener SolventsUse of Deep Eutectic Solvents (DESs)Low toxicity, biodegradability, potential for recycling researchgate.netsciencepublishinggroup.com
Greener SolventsSynthesis in waterEnvironmentally benign, potential for catalyst-free reactions organic-chemistry.orgacs.org
Greener Reagents/CatalystsCopper bromide for brominationAvoids use of hazardous molecular bromine tsijournals.comtsijournals.com
Greener Reagents/CatalystsIodine catalysisCost-effective, low toxicity, mild reaction conditions rsc.orgrsc.org
Process IntensificationMicrowave-assisted synthesisReduced reaction times, often higher yields acs.org
Process IntensificationMulticomponent reactions (MCRs)Atom economy, reduced waste and energy consumption rsc.orgrsc.org

Reaction Mechanisms and Chemical Transformations of 8 Methylimidazo 1,2 a Pyrazine

Mechanistic Pathways of Imidazo[1,2-a]pyrazine (B1224502) Formation

The synthesis of the imidazo[1,2-a]pyrazine core, including the 8-methyl derivative, is predominantly achieved through condensation and cyclization reactions.

A primary and widely utilized method for constructing the imidazo[1,2-a]pyrazine ring system is the reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. In the case of 8-Methylimidazo[1,2-a]pyrazine, the synthesis involves 2-amino-3-methylpyrazine (B112217). The reaction with an α-haloketone, such as 2-bromo-1-(6-bromo-3-pyridyl)ethanone, proceeds via a sequence of nucleophilic substitution followed by intramolecular cyclization.

The initial step is the nucleophilic attack of the exocyclic amino group of 2-amino-3-methylpyrazine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation to form the fused imidazole (B134444) ring. A study detailing the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone in the presence of sodium bicarbonate and 2-propanol resulted in the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, highlighting the regioselectivity of this cyclization. nih.govnih.gov

This reaction can potentially yield two different regioisomers. However, experimental data confirms that the product with the substituent at the 2-position of the imidazo[1,2-a]pyrazine ring is the major product. nih.govnih.gov

Alternative synthetic strategies include a one-pot synthesis from 2-aminopyrazine derivatives and microwave-assisted cyclization, which can enhance reaction rates and yields. For instance, the synthesis of various imidazo[1,2-a]pyrazine derivatives has been achieved through microwave irradiation, often leading to improved efficiency compared to conventional heating. ucl.ac.uk

The formation of imidazo[1,2-a]pyrazines proceeds through key intermediates that dictate the final structure of the product. In the reaction of a 2-aminopyrazine with an α-halocarbonyl compound, the initial product is an N-alkylated aminopyrazine intermediate. This intermediate is generally not isolated but undergoes a subsequent intramolecular cyclization.

The cyclization step involves the nucleophilic attack of the ring nitrogen atom onto the carbonyl carbon of the side chain, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. The regioselectivity of this cyclization is a critical aspect, determining which of the two pyrazine (B50134) ring nitrogens participates in the ring closure. In the case of 2-aminopyrazines, the cyclization preferentially occurs at the N1 position.

In some synthetic routes, such as those involving 8-bromo-imidazo[1,2-a]pyrazine, the brominated intermediate is a stable, isolable compound that serves as a precursor for further functionalization through nucleophilic substitution reactions. For example, ammonolysis of 8-bromo-imidazo[1,2-a]pyrazine is a key step in the synthesis of Imidazo[1,2-a]pyrazin-8-amine.

Specific Reactivity of the this compound System

The 8-methyl group on the imidazo[1,2-a]pyrazine ring influences its reactivity through electronic effects. As an electron-donating group, the methyl substituent can affect the rates and regioselectivity of various chemical transformations.

Imidazo[1,2-a]pyrazine derivatives are susceptible to oxidation, which can lead to the formation of N-oxides. smolecule.com Common oxidizing agents such as hydrogen peroxide or peracids are used for this transformation. smolecule.com The presence of the 8-methyl group can influence the site of oxidation. Furthermore, the imidazo[1,2-a]pyrazine scaffold itself can undergo oxidative degradation, a factor that can impact its chemical stability. acs.org For instance, some derivatives have shown instability in DMSO stock solutions, suggesting potential oxidation of the scaffold. acs.org

The imidazo[1,2-a]pyrazine ring system can be reduced using various reducing agents. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed to convert the aromatic system into more reduced forms. smolecule.comsmolecule.com The specific conditions and the choice of reducing agent will determine the extent of reduction.

Quaternization of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring can be achieved through reactions with alkyl halides. wjpsonline.com For the parent imidazo[1,2-a]pyrazine, quaternization with methyl iodide results in a mixture of the 1-methyl and 7-methyl derivatives. researchgate.net The presence of the 8-methyl group in this compound would likely influence the ratio of these products due to steric and electronic factors. The reaction of pyrazines with alkyl halides under various conditions can lead to the formation of N-quaternized salts. researchgate.net

Telesubstitution Phenomena in this compound

Telesubstitution is a notable and relatively uncommon type of nucleophilic substitution reaction where the entering nucleophile attacks a position other than the one from which the leaving group departs. In the context of the imidazo[1,2-a]pyrazine scaffold, this phenomenon presents a fascinating area of chemical reactivity. While specific studies focusing exclusively on this compound are limited, the principles and mechanisms can be understood from research on the parent imidazo[1,2-a]pyrazine and related heterocyclic systems.

The imidazo[1,2-a]pyrazine ring is an electron-deficient system, which generally favors nucleophilic substitution. Telesubstitution reactions in this and similar heterocyclic systems are influenced by several factors, including the nature and position of the leaving group, the strength and type of the nucleophile, and the reaction conditions. For instance, in the broader class of s-triazolo[4,3-a]pyrazines, conditions that favor the telesubstitution pathway have been identified as the use of increased equivalents of the nucleophile, the use of softer nucleophiles, less polar solvents, and larger halogens on the electrophile. acs.orgchemrxiv.org

A plausible mechanism for telesubstitution involves the initial attack of a nucleophile at a carbon atom remote from the leaving group. chemrxiv.org In the case of halo-substituted imidazo[1,2-a]pyrazines, it has been observed that nucleophilic attack can occur at positions distant from the halogen substituent. For example, 5-halo-s-triazolo[4,3-a]pyrazines can react with nucleophiles to yield an 8-substituted telesubstitution product alongside the expected 5-substituted product. researchgate.netelectronicsandbooks.com This reactivity is attributed to the electronic properties of the fused heterocyclic ring system.

In the imidazo[1,2-a]pyrazine system, it has been postulated that the electron-withdrawing nature of the nitrogen atom at position 7 activates the C8 position for nucleophilic attack. ucl.ac.uk This electronic effect can facilitate the attack of a nucleophile at C8, even when a leaving group is present at another position, such as C5 or C6. For example, the reaction of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) with sodium methylate results in the selective substitution of the bromine atom at position 8, yielding 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.netelectronicsandbooks.com

Detailed mechanistic studies on telesubstitution reactions in these systems are still emerging, but a proposed mechanism involves the initial addition of the nucleophile to an electron-deficient carbon, followed by a rearrangement and subsequent elimination of the leaving group. acs.orgchemrxiv.org

The following table summarizes observed substitution patterns in imidazo[1,2-a]pyrazine and related systems, which provides insight into the potential telesubstitution behavior of this compound derivatives.

Starting MaterialNucleophile/ReagentPosition of Leaving GroupPosition of Incoming GroupProduct
3,5-dibromoimidazo[1,2-a]pyrazineNucleophile58Telesubstitution product
6,8-dibromoimidazo[1,2-a]pyrazineSodium methylate886-bromo-8-methoxyimidazo[1,2-a]pyrazine
5-halo-s-triazolo[4,3-a]pyrazineNucleophile588-substituted telesubstitution product

The study of telesubstitution reactions is crucial for the synthetic diversification of the imidazo[1,2-a]pyrazine core, allowing for the introduction of functional groups at positions that are not readily accessible through direct substitution methods.

Advanced Spectroscopic and Structural Elucidation Studies of 8 Methylimidazo 1,2 a Pyrazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 8-Methylimidazo[1,2-a]pyrazine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.

Detailed analysis of ¹H NMR spectra of imidazo[1,2-a]pyrazine (B1224502) derivatives reveals characteristic chemical shifts and coupling constants for the protons on the fused ring system. ucl.ac.uk For the 8-methyl derivative, the methyl protons would appear as a singlet, typically in the upfield region of the spectrum. The aromatic protons on the pyrazine (B50134) and imidazole (B134444) rings exhibit distinct signals, with their chemical shifts and multiplicities being influenced by the electronic effects of the nitrogen atoms and the methyl group. For instance, in related imidazo[1,2-a]pyrazine systems, the protons H5 and H6 on the pyrazine ring often appear as doublets with a coupling constant of approximately 4.5 Hz. ucl.ac.uk

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the methyl group at the C8 position would be found in the aliphatic region, while the carbons of the fused aromatic rings would appear in the downfield region. The chemical shifts of the ring carbons are sensitive to the position of the nitrogen atoms and substituents. ucl.ac.uktsijournals.com Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and COLOC (Correlation spectroscopy for long-range couplings), can be used to definitively correlate the proton and carbon signals, confirming the structural assignments. unina.it

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Imidazo[1,2-a]pyrazine Derivatives Note: Data for closely related compounds are provided to illustrate expected spectral features.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazineCDCl₃7.9 (d, 2H, Ar-H), 7.9 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 7.3 (d, 2H, Ar-H), 2.48 (s, 3H, CH₃)19.6, 110.9, 115.3, 125.6, 128.0, 129.4, 131.8, 132.2, 137.0, 137.7, 146.8 tsijournals.com
Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate (pyridine analog)CDCl₃9.17 (d, J = 6.9 Hz, 1H), 4.48 (q, J = 7.1 Hz, 2H), 1.48 (t, J = 7.1 Hz, 3H)163.5, 161.3, 145.4, 128.3, 127.0, 117.3, 113.7, 112.3, 60.6, 14.3 rsc.org

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry of this compound.

While a specific crystal structure for this compound was not found in the surveyed literature, studies on closely related imidazo[1,2-a]pyridine (B132010) derivatives provide valuable insights into the expected structural features. iucr.org The imidazo[1,2-a]pyrazine core is expected to be an essentially planar system. The fusion of the imidazole and pyrazine rings results in a rigid bicyclic structure.

For substituted derivatives, such as the N-tert-butyl-2-phenyl-5-methylimidazo[1,2-a]pyridin-3-amine, the phenyl ring is inclined with respect to the imidazo[1,2-a]pyridine ring system. iucr.org A similar orientation would be anticipated for any aryl substituents on the this compound core. The crystal packing of these molecules is often stabilized by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions. iucr.orgresearchgate.net The precise bond lengths and angles within the fused rings would be characteristic of their aromatic nature, showing intermediate values between typical single and double bonds.

Table 2: Representative Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative Note: Data for a related compound is provided to illustrate expected geometric parameters.

CompoundParameterValueReference
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amineDihedral angle between methoxyphenyl ring and imidazole ring26.69 (9)° iucr.org
Crystal packing interactionsN—H···N hydrogen bonds, C—H···π interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones, typically π-π* and n-π* transitions in aromatic systems.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.com By measuring the absorption spectra in a series of solvents with varying polarities, the nature of the electronic transitions and the change in dipole moment between the ground and excited states can be investigated.

For many heterocyclic compounds, an increase in solvent polarity can lead to a shift in the absorption maximum (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. biointerfaceresearch.comacademie-sciences.fr This shift is dependent on the relative stabilization of the ground and excited states by the solvent. For instance, in some azo dyes, a bathochromic shift is observed with increasing solvent polarity, indicating a more polar excited state. biointerfaceresearch.com A similar detailed study of this compound would provide valuable information on its electronic structure.

Table 3: UV-Vis Absorption Maxima (λmax) for a Pyrazine Derivative in Different Solvents Note: Data for a related pyrazine derivative is provided to illustrate solvatochromic effects.

CompoundSolventλmax (nm)Reference
Pyrazine-2-amidoximeWater252, 290 researchgate.net
Ethanol249, 290
Acetonitrile249, 289

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display a series of absorption bands corresponding to the various stretching and bending vibrations of its chemical bonds.

The IR spectrum of an imidazo[1,2-a]pyrazine derivative would show characteristic absorptions for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would give rise to a set of sharp bands in the 1650-1400 cm⁻¹ region. tsijournals.com For the 8-methyl derivative, the aliphatic C-H stretching and bending vibrations of the methyl group would also be present, typically around 2950 cm⁻¹ and 1450-1375 cm⁻¹, respectively. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for its identification.

Table 4: Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyrazine Derivatives

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-HStretching> 3000 tsijournals.com
Aliphatic C-H (CH₃)Stretching~2950 tsijournals.com
C=NStretching~1546 tsijournals.com
C=CStretching1600-1450 tsijournals.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate determination of its molecular weight and elemental formula. tsijournals.comtsijournals.com

Electron impact (EI) or electrospray ionization (ESI) are common methods used to generate the molecular ion (M⁺˙ or [M+H]⁺). The mass spectrum of this compound would show a prominent molecular ion peak. Further fragmentation of the molecular ion in the mass spectrometer provides a unique pattern of fragment ions that is characteristic of the molecule's structure.

The fragmentation pathways of imidazo[1,2-a]pyrazines can be complex, but often involve the loss of small neutral molecules or radicals from the parent ion. msu.edu For this compound, potential fragmentation could involve the loss of HCN from the imidazole ring or cleavage of the pyrazine ring. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), is crucial for confirming the structure of the compound and distinguishing it from its isomers. msu.edu

Table 5: Mass Spectrometry Data for a Substituted Imidazo[1,2-a]pyrazine Derivative Note: Data for a related compound is provided to illustrate typical mass spectral data.

CompoundIonization MethodObserved m/z ([M+H]⁺)Molecular FormulaReference
6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineESI-MS295.1545C₁₇H₁₉ON₄ tsijournals.com

Circular Dichroism (CD) Studies for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is an achiral molecule and therefore CD-inactive, the introduction of a chiral center, for example, a chiral substituent on the ring system, would render the molecule chiral and thus amenable to CD analysis.

CD spectroscopy is a powerful tool for conformational analysis. The CD spectrum of a chiral imidazo[1,2-a]pyrazine derivative would be highly sensitive to the three-dimensional arrangement of its atoms, particularly the conformation of the chiral substituent and its influence on the chromophoric imidazo[1,2-a]pyrazine core. rsc.org Any changes in the conformation of the molecule due to factors such as solvent, temperature, or binding to other molecules would result in changes in the CD spectrum.

For example, studies on other chiral heterocyclic systems have shown that subtle changes in the molecular structure can lead to significant variations in their solid-state aggregation and chiroptical properties. rsc.org Therefore, CD spectroscopy could be employed to study the conformation and potential self-assembly of chiral derivatives of this compound in solution or in the solid state.

Mechanistic Elucidation of Biological Activities of 8 Methylimidazo 1,2 a Pyrazine Derivatives

The 8-methylimidazo[1,2-a]pyrazine scaffold is a key structural motif in a variety of biologically active compounds. The mechanistic underpinnings of these activities are rooted in their specific molecular interactions with various biological targets, leading to the modulation of critical cellular pathways.

Structure Activity Relationship Sar Studies in 8 Methylimidazo 1,2 a Pyrazine Scaffolds

Influence of Substituent Position and Nature on Biological and Chemical Activity

The biological and chemical activity of the 8-methylimidazo[1,2-a]pyrazine core can be significantly modulated by the introduction of various substituents at different positions of the bicyclic ring system. The electronic and steric properties of these substituents play a pivotal role in the interaction of the molecule with its biological target.

The C3 position of the imidazo[1,2-a]pyrazine (B1224502) ring is a key site for modification, and the nature of the substituent at this position can have a profound impact on the compound's biological profile. For instance, in a series of 6-methyl-imidazo[1,2-a]pyrazine derivatives studied for their antioxidant properties, the introduction of a bromine atom at the C3 position was found to be significant for good antioxidant activity. tsijournals.com This suggests that an electron-withdrawing group at this position can enhance the radical scavenging capacity of the molecule.

In the context of anticancer activity, the design of novel imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors has highlighted the importance of the C3 position. A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed and synthesized as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors, demonstrating that extended substituents at C3 can lead to highly potent compounds.

Furthermore, in the development of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), functionalization at the C3-position was achieved through Suzuki couplings. The introduction of an oxindole group at this position resulted in subnanomolar potency, underscoring the importance of a hydrogen-bond donor within a ring system at this position for high affinity. nih.gov

The following table summarizes the impact of various C3 substituents on the biological activity of imidazo[1,2-a]pyrazine derivatives based on published research findings.

Scaffold C3-Substituent Biological Activity Key Finding
6-Methyl-imidazo[1,2-a]pyrazineBromineAntioxidantBromine substitution at C3 is significant for good antioxidant activity. tsijournals.com
Imidazo[1,2-a]pyrazine3-ylethynyl-2-methylbenzamidepan-TRK inhibitionExtended substituents at C3 can lead to potent kinase inhibitors.
Imidazo[1,2-a]pyrazineOxindoleAMPAR Negative ModulationAn oxindole group at C3 confers subnanomolar potency. nih.gov

The C8 position of the imidazo[1,2-a]pyrazine scaffold is another critical point for substitution, significantly influencing the molecule's interaction with its biological targets. Studies on 6-methyl-imidazo[1,2-a]pyrazine derivatives have shown that the presence of an amino group at the C8 position is necessary for good antioxidant properties. tsijournals.com Among various amino substitutions, diethanolamine and morpholine were found to confer excellent activity. tsijournals.com

In the development of selective AMPAR negative modulators, SAR optimization around the C8 position revealed that several substituted cyclic amines maintained promising potency. For example, a 4-fluoropiperidine substituent at C8 was found to be particularly effective. nih.gov This highlights the importance of the size, shape, and electronic properties of the substituent at this position for achieving high affinity.

The table below illustrates the influence of different C8 substituents on the biological activity of imidazo[1,2-a]pyrazine analogs.

Scaffold C8-Substituent Biological Activity Key Finding
6-Methyl-imidazo[1,2-a]pyrazineAmino group (e.g., diethanolamine, morpholine)AntioxidantAmination at the C8 position is crucial for antioxidant activity. tsijournals.com
Imidazo[1,2-a]pyrazine4-fluoropiperidineAMPAR Negative ModulationSubstituted cyclic amines at C8 can maintain and enhance potency. nih.gov
8-(1-piperazinyl)imidazo[1,2-a]pyrazine4-methylpiperazineAdrenergic Receptor BindingModification of the piperazine moiety at C8 can modulate receptor selectivity and retain hypoglycemic activity. nih.gov

Halogenation at various positions of the imidazo[1,2-a]pyrazine ring system is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. As mentioned earlier, bromination at the C3 position of 6-methyl-imidazo[1,2-a]pyrazines was found to be beneficial for antioxidant activity. tsijournals.com

In a study of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, halo-substitution was explored to understand its effect on hypoglycemic activity. nih.gov While specific details on the impact of different halogens at various positions on this particular activity are part of broader SAR studies, it is a well-established principle in medicinal chemistry that halogen atoms can influence activity through various mechanisms. These include altering the electronic nature of the aromatic system, providing a point for hydrogen bonding or halogen bonding interactions with the target protein, and modifying the metabolic stability and pharmacokinetic profile of the compound. For instance, the selective displacement of an 8-chloro group is a key step in the synthesis of certain imidazo[1,2-a]pyrazine derivatives, allowing for further functionalization at this position. nih.gov

Scaffold Hopping and Analogue Design Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, isosteric or isofunctional scaffold, while retaining the key pharmacophoric features responsible for biological activity. This approach can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

A notable example of scaffold hopping involving the imidazo[1,2-a]pyrazine core is the discovery of imidazo[1,2-a]pyrazin-8-one positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor. nih.govrsc.org This novel scaffold originated from a computational search of fragment databases and comparison with previously explored scaffolds like triazolopyridines and imidazopyridines. The in silico scaffold hopping was guided by 3D shape and electrostatic similarity, which are crucial for biological recognition. nih.govrsc.org The new imidazopyrazinone scaffold was found to reproduce the important pharmacophoric features of the parent scaffolds, such as the hydrogen bond acceptor feature and the substituent vectors. nih.govrsc.org

Analogue design strategies for the this compound scaffold often involve systematic modifications of the substituents at key positions (C2, C3, and C8) to probe the SAR. This can include varying the size, lipophilicity, and electronic properties of the substituents. For example, in the development of Hsp90 inhibitors, a computational study using the scaffold hopping concept suggested that 8-aminoimidazo[1,2-a]pyrazines could be promising candidates due to their resemblance to known inhibitors.

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism of action. For the this compound scaffold, several rational design principles have been applied to enhance the potency and selectivity of derived compounds.

One key principle is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For instance, the design of potent and selective pan-TRK inhibitors involved a structure-guided optimization strategy of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides. This approach allows for the optimization of the ligand's fit within the binding site of the kinase, thereby increasing potency and selectivity.

Another important principle is the optimization of pharmacophoric features . This was demonstrated in the development of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Through structural optimization and a ring fusion strategy, compounds with potent anti-proliferative activities were designed. Molecular docking studies showed that the lead compound fitted well into the colchicine binding site of tubulin, indicating a clear mechanism of action.

Furthermore, enhancing selectivity is a critical aspect of rational design to minimize off-target effects. In the development of AMPAR negative modulators, selectivity for the TARP γ-8 subunit over other subunits was a key objective. nih.gov This was achieved through careful SAR studies, particularly around the C3 and C8 positions, leading to compounds with exquisite selectivity. nih.gov Similarly, in the design of hypoglycemic agents based on the 8-(1-piperazinyl)imidazo[1,2-a]pyrazine scaffold, modifications were made to reduce binding to certain adrenergic receptors while retaining the desired hypoglycemic activity. nih.gov

Role of 8 Methylimidazo 1,2 a Pyrazine in Heterocyclic Compound Synthesis

Utility as a Building Block for Complex Heterocyclic Structures

The 8-methylimidazo[1,2-a]pyrazine core is a valuable building block for synthesizing more complex heterocyclic structures. Its utility is significantly enhanced when functionalized with reactive groups, such as halogens, which can be readily displaced or participate in cross-coupling reactions. Commercially available compounds like 6-bromo-8-methylimidazo[1,2-a]pyrazine and 8-bromo-6-methylimidazo[1,2-a]pyrazine serve as prime examples of this synthetic utility. bldpharm.commsesupplies.commsesupplies.com

The synthesis of the core imidazo[1,2-a]pyrazine (B1224502) ring system is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.govresearchgate.net This fundamental reaction allows for the introduction of various substituents on the imidazole (B134444) portion of the fused ring system. Once the core is formed, further modifications can be made. For instance, research has shown that the pyrazine (B50134) ring can be brominated, and these bromo-derivatives can undergo nucleophilic substitution reactions. tsijournals.com A synthetic protocol has been designed involving bromination of the pyrazine ring, construction of the fused imidazo[1,2-a]pyrazine ring, followed by nucleophilic substitution on the halogenated position (such as the 8-position) with various amines to increase molecular diversity. tsijournals.com

This strategic functionalization makes this compound derivatives key intermediates for assembling libraries of compounds with varied structural features, which is essential for exploring new chemical spaces in both medicinal and materials chemistry.

Precursor in Medicinal Chemistry Lead Optimization Programs

The imidazo[1,2-a]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a wide range of pharmacologically active agents. acs.org These derivatives have been investigated for numerous therapeutic applications, including as antibacterial, anti-inflammatory, anticancer, and cardiac-stimulating agents. tsijournals.comacs.org The 8-methyl group, in conjunction with other substituents, plays a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules.

In lead optimization programs, derivatives of this compound are systematically synthesized and evaluated to establish structure-activity relationships (SAR). Research has demonstrated that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework are particularly important for biological activity. tsijournals.com

For example, various 8-aminoimidazo[1,2-a]pyrazine derivatives have been prepared and show moderate inhibitory activity against Hsp90, a key target in cancer therapy. rsc.org In another study, a series of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were synthesized and evaluated for their ability to lower blood glucose, identifying potent hypoglycemic agents. nih.gov Furthermore, substituted imidazo[1,2-a]pyrazines have been developed as potent anticancer agents through the inhibition of tubulin polymerization and as inhibitors of PI3K. tsijournals.com

The table below summarizes selected examples of imidazo[1,2-a]pyrazine derivatives and their documented biological activities, illustrating the scaffold's importance in drug discovery.

Compound ClassTarget/ActivityResearch Findings
2,3,6,8-tetraarylimidazo[1,2-a]pyrazinesAnticancerShowed noticeable anticancer activity in evaluations. tubitak.gov.tr
Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazinesHypoglycemic AgentsDisplayed high affinity for the alpha 2 receptor and were potent hypoglycemic agents. nih.gov
2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazinesAntioxidantSeveral compounds displayed promising free radical scavenging activity, with IC50 values ranging from 8.54 to 14.26 μM. tsijournals.com
2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazineHsp90 InhibitorFound to have moderate Hsp90 inhibitory activity, a target for cancer treatment. rsc.org
Iodine-catalyzed imidazo[1,2-a]pyrazine derivativesAnticancerSynthesized compounds were screened against four cancer cell lines, with some showing good IC50 values at micromolar concentrations. rsc.orgnih.gov

Applications in Materials Science

While the imidazo[1,2-a]pyrazine scaffold is extensively studied for its biological properties, its application in materials science is an emerging area of interest. Heterocyclic compounds with extensive π-conjugation often exhibit unique photophysical properties, making them candidates for use in organic electronics and as fluorescent probes. acs.orgijrpr.com

Development of Materials with Specific Electronic or Optical Properties

The fused aromatic system of imidazo[1,2-a]pyrazine provides a rigid, planar structure with appealing electronic features. nih.gov The photophysical properties of this class of compounds, including their fluorescent activity, are well-documented. acs.orgijrpr.com The fluorescence emission is attributed to the π-conjugated bicyclic structure, and this can be tuned by the introduction of various substituents. For instance, electron-donating groups tend to improve luminescence performance. ijrpr.com

Studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that strategic substitution can modulate photoluminescence from the near-UV to the deep-blue region. nih.gov Although specific studies focusing solely on this compound for materials applications are not widely reported, the known optical properties of the parent scaffold suggest its potential. Derivatives could be designed as fluorophores for applications in chemical sensing, bioimaging, or as components in organic light-emitting diodes (OLEDs). The synthesis of V-shaped bis-imidazo[1,2-a]pyridine fluorophores demonstrates that complex architectures with tailored optical properties can be built from these heterocyclic units. nih.gov Further research into the specific electronic and optical characteristics of this compound and its derivatives could lead to the development of novel functional materials.

Emerging Research Frontiers and Future Directions for 8 Methylimidazo 1,2 a Pyrazine

Development of Advanced Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core has traditionally been achieved through the condensation of 2-aminopyrazines with α-haloketones. However, recent research has focused on developing more efficient, sustainable, and diverse synthetic strategies. These advanced methodologies are pivotal for accessing novel derivatives of 8-methylimidazo[1,2-a]pyrazine with varied substitution patterns.

Modern synthetic approaches are moving towards multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. For instance, an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and tert-butyl isocyanide at room temperature has been developed for the synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov This method is noted for being cost-effective and having a simple workup procedure. rsc.orgnih.gov Another significant advancement is the Groebke–Blackburn–Bienaymé MCR, which has been successfully employed to prepare 3,8-diaminoimidazo[1,2-a]pyrazines using a yttrium triflate catalyst. rsc.org

Furthermore, the use of microwave irradiation has emerged as a key technology to accelerate these reactions. A catalyst-free heteroannulation reaction for the synthesis of imidazo[1,2-a]pyrazines has been developed using a green solvent system of water and isopropanol (B130326) under microwave irradiation, leading to excellent yields in a significantly reduced reaction time. acs.org These advanced methods are crucial for rapidly generating libraries of this compound analogs for further investigation.

Synthetic MethodologyKey FeaturesReactantsCatalyst/Conditions
Iodine-catalyzed MCRCost-effective, simple workup, room temperatureAryl aldehyde, 2-aminopyrazine, tert-butyl isocyanideIodine
Groebke–Blackburn–Bienaymé MCREfficient preparation of amino-substituted derivatives2,3-diamino pyrazine (B50134), aldehyde, isocyanideYttrium triflate
Microwave-assisted SynthesisRapid, green solvent, catalyst-free2-aminopyrazines, α-bromoketonesMicrowave irradiation, H2O-IPA

Deeper Mechanistic Insights into Biological Interactions

Derivatives of this compound have been identified as potent modulators of various biological targets, making a deeper understanding of their interaction mechanisms a critical area of research. These compounds have shown inhibitory activity against a range of kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

For example, substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6). nih.gov The imidazo[1,2-a]pyrazine scaffold has also been explored for the development of inhibitors for other kinases, including PI3K/mTOR, Aurora kinases, and tyrosine kinase EphB4. nih.govtsijournals.comdrugbank.com More recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway, showing promise in cancer immunotherapy. nih.gov

Beyond kinases, these compounds have been investigated as inhibitors of Hsp90 and as antagonists for adenosine (B11128) receptors. rsc.org Molecular docking studies are frequently employed to elucidate the binding modes of these compounds within the active sites of their target proteins. These computational studies, combined with structure-activity relationship (SAR) analyses, provide crucial insights into the key structural features required for potent and selective inhibition. For instance, in the design of acetylcholinesterase inhibitors, molecular docking revealed that an imidazo[1,2-a]pyrazin-8(7H)-one derivative could simultaneously bind to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net

Biological TargetTherapeutic AreaKey Findings
Brk/PTK6OncologyDiscovery of low-nanomolar inhibitors. nih.gov
PI3K/mTOROncologyIdentification of potent dual inhibitors. drugbank.com
ENPP1Immuno-oncologyDevelopment of a highly potent and selective inhibitor that enhances anti-tumor immunity. nih.gov
AcetylcholinesteraseNeurodegenerative DiseasesDesign of inhibitors with a mixed inhibition pattern. researchgate.net

Refinement of Predictive Computational Models for Design and Discovery

The development of predictive computational models is becoming increasingly integral to the efficient design and discovery of novel this compound-based therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR, is a powerful tool for understanding the relationship between the chemical structure of a compound and its biological activity.

Although research directly on this compound is specific, studies on closely related scaffolds provide a blueprint for future work. For instance, field-based and Gaussian-based 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors. These models help to identify the key steric and electrostatic fields that influence the inhibitory activity of the compounds.

The integration of artificial intelligence (AI) and machine learning, particularly deep learning, is set to revolutionize this field. A deep generative model combined with multilayer virtual screening has been successfully used to design novel benzimidazole-pyrazine derivatives as selective adenosine A2B receptor antagonists. nih.gov This approach allows for the generation of a focused library of compounds with a higher probability of desired biological activity. nih.gov Such scaffold-based generative models can be adapted for the this compound core to accelerate the discovery of new drug candidates. These advanced computational techniques will enable a more rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Applications Beyond Traditional Medicinal Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, the inherent properties of the imidazo[1,2-a]pyrazine scaffold suggest potential applications in other scientific domains. A particularly promising area is materials science, owing to the photophysical properties of these compounds.

The closely related imidazo[1,2-a]pyridine (B132010) scaffold is known for its fluorescent properties, which are being explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. ijrpr.comresearchgate.net The fluorescence of these compounds is attributed to their π-conjugated bicyclic structure. ijrpr.com Recent studies on newly synthesized imidazo[1,2-a]pyrazines have also highlighted their fluorescent characteristics, suggesting their potential as novel fluorophores. rsc.org The introduction of a methyl group at the 8-position, along with other substitutions, can be used to tune the photophysical properties, such as the emission wavelength and quantum yield.

The development of this compound-based materials could lead to new technologies in optoelectronics and sensing. For instance, their ability to fluoresce could be harnessed to create novel chemical probes for detecting specific analytes or for use in advanced imaging techniques. Further research into the solid-state fluorescent properties of these compounds could also open doors for their use in solid-state lighting and displays.

Integration with Emerging Technologies in Chemical Research

The advancement of research on this compound will be significantly influenced by its integration with emerging technologies in chemical research. These technologies offer the potential to accelerate the synthesis, screening, and design of novel compounds.

As previously mentioned, microwave-assisted synthesis has already demonstrated its utility in the rapid and efficient production of imidazo[1,2-a]pyrazines. acs.org Another emerging synthetic technology is flow chemistry, which offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in batch synthesis. The application of flow chemistry to the synthesis of this compound derivatives could enable on-demand production and facilitate the exploration of a wider range of reaction conditions.

Furthermore, the development of new analytical techniques will be crucial for characterizing the properties of these compounds. Advanced spectroscopic and microscopic methods will provide deeper insights into their biological interactions and their behavior in materials science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 8-methylimidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : The synthesis often involves multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé reaction, which combines diaminopyrazines with aldehydes and isocyanides under mild conditions . For example, iodine-catalyzed three-component reactions (e.g., tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine) yield functionalized imidazo[1,2-a]pyrazines with high regioselectivity and efficiency (e.g., 70–90% yields) . Catalyst choice (e.g., I₂ vs. FeCl₃) and solvent optimization (ethanol or toluene) are critical for yield improvement .

Q. How are structural ambiguities in this compound derivatives resolved?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for regioisomers like 8c (CCDC: 1919367) . High-resolution mass spectrometry (HRMS) and NMR (including ¹³C-F coupling analysis) are complementary for characterizing substituent effects and regioselectivity .

Q. What are the primary pharmacological activities associated with imidazo[1,2-a]pyrazine scaffolds?

  • Methodological Answer : These compounds exhibit diverse bioactivities, including anti-inflammatory (e.g., sepsis-related acute lung injury) , acetylcholinesterase (AChE) inhibition for Alzheimer’s disease , and telomerase inhibition for anticancer applications . Activity is often evaluated via in vitro enzyme assays (e.g., Ellman’s method for AChE) and cell-based models .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted 8-methylimidazo[1,2-a]pyrazines be addressed?

  • Methodological Answer : Regioselectivity depends on reaction conditions and catalyst systems. For example, using unsymmetrical o-phenylenediamines in double cyclization reactions leads to regioisomers (e.g., 8c and 8e), which can be controlled by optimizing acid catalysts (e.g., DBSA/toluene vs. TFA/DMSO) and reaction temperatures . Computational modeling of electron density distribution (e.g., position 3 vs. 5 reactivity) can also guide synthetic design .

Q. What strategies improve the photophysical properties of this compound hybrids for bioimaging?

  • Methodological Answer : Fusion of aromatic rings (e.g., naphthalene) into the core scaffold enhances fluorescence intensity and blue emission properties. For instance, benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivatives exhibit deep blue emission (λem ≈ 450 nm) with good cell permeability and low phototoxicity, making them suitable for live-cell imaging . Substituent effects (e.g., electron-withdrawing groups) can be systematically studied via UV-Vis and fluorescence spectroscopy .

Q. How do structural modifications impact the dual inhibitory activity (e.g., AChE and antioxidant) of 8-methylimidazo[1,2-a]pyrazines?

  • Methodological Answer : Introducing piperazine or morpholine substituents at position 8 enhances AChE inhibition (IC50 values <10 μM) while maintaining radical scavenging activity (e.g., DPPH assay). Structure-activity relationship (SAR) studies reveal that electron-donating groups improve antioxidant capacity, whereas bulkier substituents optimize enzyme binding .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

  • Methodological Answer : Telomerase inhibition is a key mechanism, as shown by compounds targeting the hTERT subunit. In vitro studies using TRAP assays and cytotoxicity screens (e.g., against MCF-7 cells) correlate substituent polarity with activity . Molecular docking can predict interactions with telomerase RNA or catalytic sites .

Data Contradictions and Resolution

Q. Why do reaction yields vary significantly with different acid catalysts in imidazo[1,2-a]pyrazine synthesis?

  • Analysis : Contradictory yields (e.g., 30% with TFA/DMSO vs. 85% with DBSA/toluene) arise from differences in acid strength and solvent polarity. Strong acids (TFA) may promote side reactions (e.g., decomposition of acid-sensitive intermediates), while milder systems (DBSA) favor cyclization . Systematic screening of Brønsted/Lewis acids (e.g., I₂, CAN) is recommended .

Q. How do conflicting reports on the biological activity of imidazo[1,2-a]pyrazines align with structural features?

  • Analysis : Discrepancies in anti-inflammatory vs. cytotoxic effects often stem from substituent positioning. For example, 2-methyl groups enhance anti-inflammatory activity by reducing metabolic degradation, whereas 8-chloro derivatives may increase cytotoxicity via DNA intercalation . Context-dependent assays (e.g., in vivo vs. in vitro models) are critical for validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.